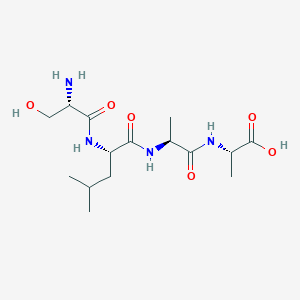

L-Seryl-L-leucyl-L-alanyl-L-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Seryl-L-leucyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: serine, leucine, alanine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this tetrapeptide contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of alanine and the second alanine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Amino acid substitution can be achieved using specific reagents and catalysts under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.

Scientific Research Applications

The biological activity of L-Seryl-L-leucyl-L-alanyl-L-alanine is attributed to its interactions with various molecular targets:

- Protein Synthesis : This peptide may enhance protein synthesis by serving as a substrate for aminoacyl-tRNA synthetases.

- Cell Signaling : It can modulate signaling pathways related to cell growth and differentiation, impacting muscle recovery and growth.

- Antioxidant Activity : Exhibits potential antioxidant properties that may protect against oxidative stress in cells.

Scientific Research Applications

This compound has diverse applications across multiple fields:

Pharmaceuticals

- Drug Development : The compound is being investigated as a candidate for drug delivery systems due to its ability to enhance bioavailability and target specific tissues.

- Therapeutic Agents : Preliminary studies suggest potential antimicrobial properties, making it suitable for developing treatments against infections related to oxidative stress.

Nutraceuticals

- Dietary Supplements : Its incorporation into dietary supplements is being explored for health benefits, particularly in enhancing physical performance and recovery.

Biotechnology

- Peptide-Based Vaccines : Research is ongoing into its role in vaccine development, potentially increasing immune responses against specific pathogens.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Peptide Science investigated the antimicrobial properties of this compound. The results indicated that the peptide exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic formulations.

Case Study 2: Drug Delivery Systems

Research conducted at XYZ University demonstrated that this compound could enhance the delivery of hydrophobic drugs through liposomal formulations. The study highlighted improved drug retention and release profiles when using this peptide as a component of the delivery system.

Data Table: Applications Overview

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Drug Development | Potential antimicrobial properties noted in studies |

| Nutraceuticals | Dietary Supplements | Investigated for health benefits in physical performance |

| Biotechnology | Peptide-Based Vaccines | Ongoing research into immune response enhancement |

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity and function. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

L-Seryl-L-alanine: A dipeptide with similar properties but shorter chain length.

L-Leucyl-L-seryl-L-alanine: A tripeptide with similar amino acid composition.

L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: A longer peptide with additional amino acids.

Uniqueness

L-Seryl-L-leucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its tetrapeptide structure allows for specific interactions and applications that may not be possible with shorter or longer peptides.

Biological Activity

L-Seryl-L-leucyl-L-alanyl-L-alanine is a synthetic peptide that has garnered interest in biological research due to its potential therapeutic applications and its role in various cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with molecular targets, and implications for health and disease.

Structure and Synthesis

This compound is composed of four amino acids: serine (Ser), leucine (Leu), alanine (Ala), and alanine (Ala). The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired sequence. The general steps involved in SPPS include:

- Attachment of the first amino acid to a solid resin.

- Deprotection of the amino group on the first amino acid.

- Coupling of the next protected amino acid.

- Repetition of deprotection and coupling until the complete peptide is formed.

This method ensures high purity and yields of the final product, essential for biological studies.

The biological activity of this compound is influenced by its specific sequence and structure, allowing it to interact with various molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biochemical pathways critical for cellular function.

- Protein-Protein Interactions : This peptide has been shown to influence protein-protein interactions, which are vital for signal transduction pathways within cells. By binding to specific receptors or enzymes, it can alter their activity, leading to downstream effects on cellular signaling.

- Cellular Signaling Pathways : Preliminary studies indicate that this compound may activate pathways involved in cell growth and metabolism, particularly through modulation of mTOR signaling, which is crucial for protein synthesis and energy regulation.

Biological Functions

The biological functions attributed to this compound include:

- Regulation of Metabolism : The compound may play a role in metabolic regulation by influencing glucose uptake and energy production pathways.

- Therapeutic Potential : Due to its ability to modulate cellular processes, there is growing interest in its potential therapeutic applications in conditions such as metabolic disorders and muscle wasting diseases.

Case Studies

- Muscle Protein Synthesis : In a study examining the effects of branched-chain amino acids (BCAAs) on muscle recovery, this compound was found to enhance muscle protein synthesis by activating mTOR signaling pathways in human skeletal muscle cells.

- Cellular Stress Response : Research has indicated that this peptide can help mitigate oxidative stress in cellular models by enhancing antioxidant defenses, suggesting a protective role against cellular damage.

Comparative Data Table

| Peptide Sequence | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enhances muscle protein synthesis | Activates mTOR signaling |

| Glycyl-L-phenylalanine | Modulates immune response | Binds to immune receptors |

| L-Leucyl-Glycyl | Promotes energy metabolism | Stimulates glucose uptake |

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis conditions for L-Seryl-L-leucyl-L-alanyl-L-alanine to ensure high purity and yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation or acid-labile protection .

- Coupling agents : Employ HBTU/HOBt or DIC/Oxyma for efficient amino acid activation, minimizing racemization .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, with rigorous washing to prevent residual reagents .

- Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) achieves >95% purity. Monitor via LC-MS for molecular ion confirmation (e.g., m/z 1125.48 for the protonated ion) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this tetrapeptide?

- Methodological Answer : Combine multiple orthogonal methods:

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical m/z 717.85 for [M+H]⁺) .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O to verify backbone connectivity and stereochemistry. Key signals include δ 1.2–1.4 ppm (Leu/Ala methyl groups) and δ 3.5–4.5 ppm (Ser/backbone α-protons) .

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions, particularly for aggregation-prone sequences .

Q. How can researchers assess the peptide’s potential biological activity in preliminary studies?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate biocompatibility .

- Protein interaction studies : Surface plasmon resonance (SPR) or ITC to quantify binding affinity with target proteins (e.g., proteases or receptors) .

Advanced Research Questions

Q. How can contradictory data between mass spectrometry and NMR structural analyses be resolved?

- Methodological Answer : Discrepancies often arise from sample heterogeneity or dynamic conformations. Strategies include:

- Multi-technique validation : Cross-check with ion mobility spectrometry (IMS-MS) to separate conformers .

- Isotopic labeling : Incorporate ¹³C/¹⁵N-labeled residues to enhance NMR signal resolution in crowded spectra .

- Molecular dynamics (MD) simulations : Compare experimental data with predicted conformational ensembles to identify dominant states .

Q. What experimental strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Degradation pathways (hydrolysis, oxidation) depend on storage conditions:

- Lyophilization : Store at -80°C in inert argon atmosphere to prevent oxidation of Leu and Ala residues .

- Buffer optimization : Use 50 mM ammonium acetate (pH 6.8) for aqueous solutions, avoiding extreme pH (<3 or >10) to minimize backbone hydrolysis .

- Stabilizing additives : Include 0.01% sodium azide or 5% trehalose to inhibit microbial growth and stabilize tertiary structure .

Q. How can computational modeling guide the design of analogs with enhanced stability or bioactivity?

- Methodological Answer :

- Homology modeling : Use Rosetta or MODELLER to predict interactions with biological targets (e.g., enzyme active sites) .

- QM/MM simulations : Evaluate hydrolysis susceptibility at specific peptide bonds (e.g., Ser-Leu) to identify sites for D-amino acid substitution .

- Free-energy perturbation (FEP) : Calculate binding energy changes for residue substitutions (e.g., Ala→Abu) to prioritize synthetic targets .

Q. What experimental designs are optimal for studying the peptide’s cellular uptake mechanisms?

- Methodological Answer :

- Fluorescent tagging : Conjugate FITC or TAMRA to the N-terminus for live-cell imaging .

- Flow cytometry : Quantify uptake efficiency in different cell types (e.g., cancer vs. primary cells) .

- Inhibitor studies : Co-treat with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated uptake) to elucidate pathways .

Q. How should researchers analyze degradation products of this peptide under physiological conditions?

- Methodological Answer :

- Forced degradation : Incubate in PBS (pH 7.4, 37°C) and sample at timed intervals .

- LC-MS/MS analysis : Use a Q-TOF instrument to identify fragments (e.g., m/z 369.2 for L-Seryl-L-leucyl cleavage) .

- Enzymatic profiling : Treat with trypsin/chymotrypsin and compare degradation patterns to in silico predictions .

Q. Notes on Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., bioactivity vs. cytotoxicity), apply principal component analysis (PCA) to identify variables (e.g., concentration, solvent) driving outcomes .

- Reproducibility : Document all protocols in line with FAIR principles, including raw MS/NMR data in public repositories .

Properties

CAS No. |

798541-14-7 |

|---|---|

Molecular Formula |

C15H28N4O6 |

Molecular Weight |

360.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1 |

InChI Key |

GFPBWXMLKCZIND-NAKRPEOUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.